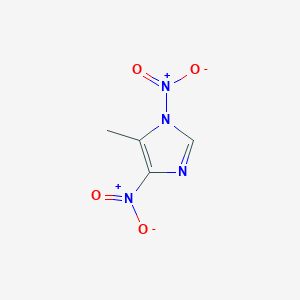
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride, also known as 3-(3-hydroxy-4-methoxyphenyl)-2-aminopropanoic acid hydrochloride, is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of many pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the production of dyes and pigments, as well as in the synthesis of other organic compounds.
Mecanismo De Acción
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride acts as an intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, dyes and pigments, peptides and proteins, carbohydrates and lipids, as well as in the synthesis of other organic compounds. It acts as a catalyst in the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and an amine, as well as in the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and a primary amine.
Biochemical and Physiological Effects
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has a wide range of biochemical and physiological effects. It is involved in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also involved in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, it is involved in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds, such as carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is also relatively expensive, and it can be toxic if not handled properly.
Direcciones Futuras
The use of 2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride in laboratory experiments is expected to increase in the future. As the demand for pharmaceuticals and other organic compounds increases, the need for this compound is also expected to increase. Additionally, it is expected to be used in the synthesis of various other compounds, such as carbohydrates and lipids. In addition, it is expected to be used in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds. Finally, it is expected to be used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds.
Métodos De Síntesis
The synthesis of 2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride can be achieved through a number of different methods. The most common method is the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and ammonia in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods for the synthesis of this compound include the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and an amine in the presence of an acid catalyst, as well as the reaction of 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenylacetic acid and a primary amine in the presence of a base catalyst.
Aplicaciones Científicas De Investigación
2-amino-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride(2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloridehydroxy-4-methoxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of dyes and pigments, as well as in the synthesis of other organic compounds. In addition, it is used in the synthesis of peptides and proteins, as well as in the synthesis of various other compounds, such as carbohydrates and lipids.
Propiedades
IUPAC Name |
2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGVVCBJDUZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B6602312.png)



![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B6602365.png)

![2-Chloro-N-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B6602371.png)
![N''-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B6602379.png)

